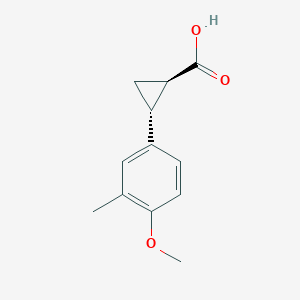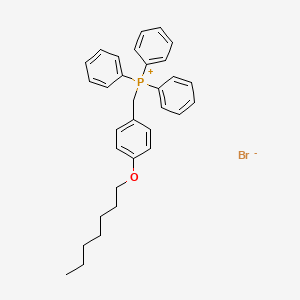![molecular formula C17H21BrF2N2O2 B13351656 tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of bromine and fluorine atoms in the phenyl ring adds to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from commercially available materials. One common method involves the reaction of tert-butyl bromide with 2,3-difluorophenylcarbamate. The synthetic route may include steps such as Vilsmeier formylation, reduction with sodium borohydride, and protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride . These reactions are carried out under controlled conditions to ensure high yield and selectivity.
Chemical Reactions Analysis
tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Protection and Deprotection: The tert-butyl and silyl groups can be used for protection during synthesis and later removed under specific conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product derivatives.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets through various pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds include tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate These compounds share the bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications The presence of bromine and fluorine in tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[32
Properties
Molecular Formula |
C17H21BrF2N2O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C17H21BrF2N2O2/c1-17(2,3)24-16(23)22-10-4-5-11(22)9-21(8-10)15-7-13(19)12(18)6-14(15)20/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI Key |
ZOIBFEXZNZJUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC(=C(C=C3F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)
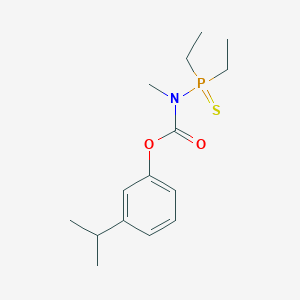
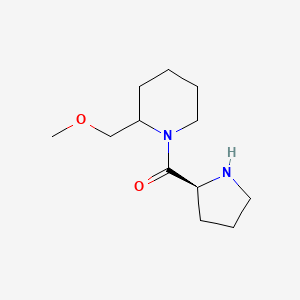

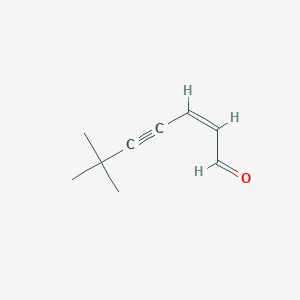
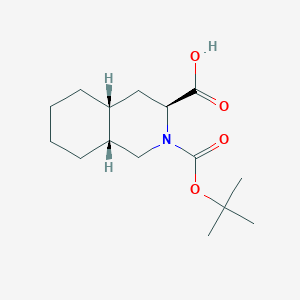
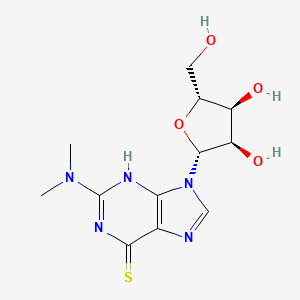
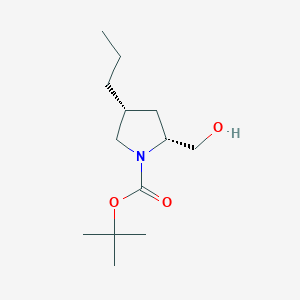
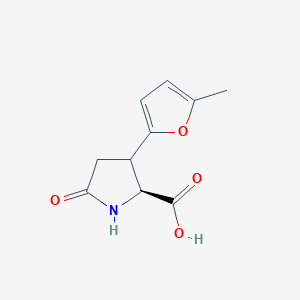
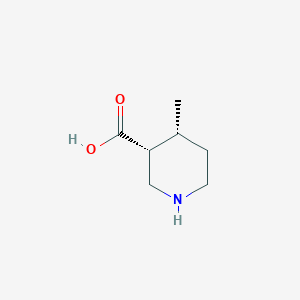
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
